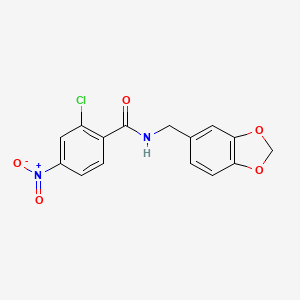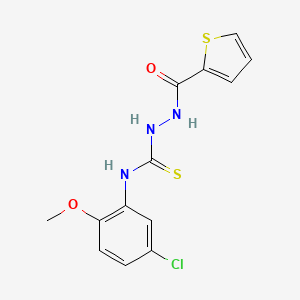
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTU is a thiourea derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
作用機序
The mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which play a role in inflammation.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in vitro. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
One advantage of using N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments is its relatively low toxicity. Studies have shown that N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea is well-tolerated in animals at doses up to 500 mg/kg. However, one limitation of using N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further investigation is needed to fully elucidate the mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea and its effects on various signaling pathways. Finally, studies are needed to determine the optimal dosing and administration of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea for therapeutic use.
合成法
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea can be synthesized through the reaction of 4-methylbenzylamine and 4-pyridinecarboxaldehyde in the presence of thiourea. The reaction yields N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea as a white crystalline solid with a melting point of 206-208°C. The purity of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea can be confirmed through various analytical techniques such as HPLC, NMR, and IR spectroscopy.
科学的研究の応用
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been investigated for its antitumor effects, with studies demonstrating its ability to inhibit tumor cell growth and induce apoptosis.
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-12-2-4-13(5-3-12)10-17-15(19)18-11-14-6-8-16-9-7-14/h2-9H,10-11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDSXIPFWCVQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)
![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)
![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)





![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)